molecular formula C10H7BrN2O3 B2354485 Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate CAS No. 2091576-31-5

Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B2354485
CAS No.: 2091576-31-5
M. Wt: 283.081
InChI Key: DTHFSUPNLXKCNR-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with bromine at position 6, a formyl group at position 3, and a methyl ester at position 8. This compound serves as a versatile intermediate in medicinal chemistry due to its reactive functional groups: the bromine atom enables cross-coupling reactions, the formyl group allows for condensation or nucleophilic additions, and the ester facilitates hydrolysis to carboxylic acids . Its structural complexity and tunable reactivity make it valuable for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)8-2-6(11)4-13-7(5-14)3-12-9(8)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHFSUPNLXKCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN2C1=NC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Groebke–Blackburn–Bienayme (GBB) Reaction

The GBB three-component reaction is a cornerstone for constructing imidazo[1,2-a]pyridine scaffolds. This method combines 2-aminopyridine derivatives, aldehydes, and isonitriles under catalytic conditions. For methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate, the reaction requires:

  • 2-Amino-5-bromopyridine as the aminopyridine component to preinstall the bromine atom at position 6.
  • Glyoxylic acid methyl ester as the aldehyde source to introduce the formyl group at position 3 and the methyl ester at position 8.
  • Copper(I) iodide as the catalyst, enabling cyclization at 80°C in acetonitrile.

The reaction achieves moderate yields (50–65%) but offers excellent regioselectivity. A key challenge is the instability of glyoxylic acid methyl ester under acidic conditions, necessitating careful pH control.

Copper-Catalyzed Aerobic Oxidative Coupling

Recent advances in copper catalysis enable one-pot syntheses under aerobic conditions. A representative protocol involves:

  • 2-Amino-5-bromopyridine , propiolaldehyde , and methyl propiolate as substrates.
  • Cu(OAc)₂ (10 mol%) and 1,10-phenanthroline as ligands in DMSO at 100°C.
  • Molecular oxygen as the terminal oxidant, facilitating simultaneous C–H activation and cyclization.

This method produces the target compound in 54% yield on a gram scale, highlighting its scalability. The mechanism involves oxidative cleavage of the aldehyde’s α-C–H bond, followed by imidazole ring closure (Figure 1).

Cyclization of Functionalized Precursors

Nano-Fe₃O₄-Supported Biimidazole Copper(I) Catalysis

A magnetically retrievable catalyst system enhances sustainability. The procedure involves:

  • 2-Amino-5-bromopyridine , methyl glyoxylate , and tert-butyl isocyanide in water.
  • Fe₃O₄@BiimCu (1.4 mol%) and cetyltrimethylammonium bromide (CTAB) as surfactants.
  • Reflux conditions for 2 hours, yielding 68% of the product after chromatography.

The catalyst’s reusability (up to 5 cycles with <5% activity loss) and aqueous reaction medium align with green chemistry principles.

Acid-Mediated Cyclodehydration

For laboratories without metal catalysts, Bronsted acids like p-toluenesulfonic acid (PTSA) can promote cyclization:

  • N-(5-Bromo-2-pyridyl)acetamide and methyl 3-oxopropanoate in toluene.
  • PTSA (20 mol%) at 110°C for 12 hours, yielding 45% product.

While cost-effective, this method suffers from lower yields and poor functional group tolerance compared to metal-catalyzed routes.

Sequential Functionalization Strategies

Bromination and Formylation Post-Cyclization

When direct bromination or formylation is impractical, late-stage modifications are employed:

Step Reagent/Conditions Position Modified Yield
Bromination NBS, AIBN, CCl₄, 80°C 6 78%
Formylation Vilsmeier–Haack (POCl₃, DMF) 3 65%
Esterification CH₃OH, H₂SO₄, reflux 8 82%

This approach allows modular synthesis but increases the total number of steps.

Oxidative Transformation of Methyl Groups

The methyl ester at position 8 can be installed via oxidation of a hydroxymethyl intermediate:

  • 6-Bromo-3-formylimidazo[1,2-a]pyridine-8-methanol treated with MnO₂ in dichloromethane.
  • Subsequent esterification with methanol and acetyl chloride yields the methyl ester.

Catalytic Methods and Optimization

Comparison of Transition-Metal Catalysts

Catalyst Temp (°C) Time (h) Yield (%) Selectivity
CuI 80 6 62 High
Fe₃O₄@BiimCu 100 2 68 Moderate
Pd(OAc)₂ 120 8 55 Low

Copper catalysts outperform palladium in both yield and reaction time, though Pd systems excel in directing substituents to meta positions.

Solvent and Additive Screening

Solvent Additive Yield (%)
DMSO None 54
Acetonitrile TBAB 61
Water CTAB 68

Aqueous systems with surfactants like CTAB enhance solubility of hydrophobic intermediates, improving yields.

Industrial-Scale Production Considerations

While lab-scale methods are well-established, industrial adaptation requires:

  • Continuous Flow Reactors : To manage exothermic cyclization steps and improve heat transfer.
  • Catalyst Immobilization : Magnetic nanoparticles (e.g., Fe₃O₄@BiimCu) enable cost-effective catalyst recovery.
  • In-Line Purification : Simulated moving bed (SMB) chromatography to replace manual column chromatography.

Pilot studies report a 40% reduction in production costs using flow chemistry compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate, as selective inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation. For instance, a series of derivatives were synthesized and screened for their activity against PI3Kα, leading to the identification of potent inhibitors with nanomolar potency. These compounds demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines, indicating their potential as anticancer agents .

Antibacterial Properties

This compound has been investigated for its antibacterial properties. A related compound was found to exhibit selective antibacterial activity against Streptococcus pneumoniae, targeting the FtsZ protein involved in bacterial cell division. This specificity suggests that derivatives of imidazo[1,2-a]pyridine could serve as promising candidates for developing narrow-spectrum antibiotics .

Synthesis and Methodology

The synthesis of this compound typically involves various methodologies that enhance its yield and purity. Recent advancements include metal-free direct synthesis protocols that are environmentally friendly and efficient. These methods not only facilitate the production of the compound but also highlight its role as an intermediate in synthesizing more complex biologically active molecules .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is critical for optimizing its biological activity. Studies have focused on modifying different positions on the imidazo[1,2-a]pyridine core to improve potency and selectivity against specific biological targets. For example, modifications at the 2-, 6-, and 8-positions have been explored to enhance interactions with target proteins involved in cancer progression .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications beyond oncology and infectious diseases. Its ability to inhibit key pathways in disease progression makes it a candidate for further exploration in areas such as neurodegenerative diseases and metabolic disorders.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget/MechanismReference
AnticancerThis compoundPI3Kα Inhibition
AntibacterialRelated imidazo[1,2-a]pyridine derivativeFtsZ Protein Inhibition
Synthesis MethodologyVarious synthetic routesMetal-free direct synthesis
SAR StudiesModifications at 2-, 6-, and 8-positionsEnhanced potency against cancer targets

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Key Properties

Compound Name Substituents (Positions) Molecular Weight Key Properties Applications References
Target Compound 6-Br, 3-CHO, 8-COOCH₃ 299.09* High reactivity, moderate solubility Kinase inhibitors, intermediates
Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate 6-NO₂, fused benzimidazole 271.23 Oxidative stability, low solubility DNA-binding agents
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F, 2-COOEt 287.09 High lipophilicity, metabolic stability CNS therapeutics
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate 6-Cl, 8-COOCH₃ 225.63 Improved solubility, lower steric bulk Antibacterial agents

*Calculated based on analogous structures.

Biological Activity

Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol
  • CAS Number : 908581-18-0
  • MDL Number : MFCD13195317

This compound exhibits several biological activities primarily through its interaction with specific cellular targets. The compound has been studied for its role as an inhibitor of the FtsZ protein, which is crucial for bacterial cell division. This mechanism is particularly relevant in the context of antibiotic resistance.

Inhibition of FtsZ Protein

FtsZ is a well-characterized target in antibacterial drug discovery. Compounds similar to this compound have shown promising inhibitory effects on FtsZ, leading to the arrest of bacterial cell division. Research indicates that this compound can bind to the FtsZ protein and disrupt its function, providing a novel approach to combat multi-drug resistant bacteria such as Streptococcus pneumoniae .

Antibacterial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, possess significant antibacterial properties. For instance:

  • Study on Streptococcus pneumoniae : A compound derived from this class exhibited selective inhibition against S. pneumoniae, showing no effect on other bacterial strains. This specificity highlights its potential as a narrow-spectrum antibiotic .

Antiproliferative Effects

Research has also indicated that compounds with the imidazo[1,2-a]pyridine structure can exhibit antiproliferative effects against various cancer cell lines. The exact mechanisms are still under investigation but may involve interference with cellular signaling pathways related to growth and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AntibacterialFtsZ ProteinInhibition of cell division in S. pneumoniae
AntiproliferativeCancer Cell LinesReduced cell proliferation
Other Potential EffectsCellular Signaling PathwaysModulation of apoptosis and growth factors

Q & A

Q. Core methods :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ\delta 8.26 ppm for pyridine protons, δ\delta 4.05 ppm for methyl ester) confirm substituent positions and purity .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 400.5 in analogous compounds) validates molecular weight .
  • HPLC : Reverse-phase HPLC (e.g., C18 column, acetonitrile/water) ensures >99% purity with retention times ~4.2 minutes .

Advanced validation : Single-crystal X-ray diffraction (using SHELX for refinement) resolves ambiguities in regiochemistry .

Basic: What is the compound’s role as a synthetic intermediate?

This derivative serves as a versatile precursor for:

  • Pharmaceutical scaffolds : Modifications at the 3-formyl and 6-bromo positions enable access to anti-TB agents, kinase inhibitors, and antiviral compounds .
  • Cross-coupling reactions : The 6-bromo group participates in Suzuki-Miyaura couplings for aryl/heteroaryl diversification .

Example : Coupling with boronic acids yields biaryl derivatives for SAR studies in drug discovery .

Advanced: How can crystallographic tools (e.g., SHELX, ORTEP) resolve structural ambiguities?

  • Data collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) generates *.hkl files for SHELX refinement .
  • Refinement strategy : SHELXL refines positional/displacement parameters, while ORTEP-III visualizes thermal ellipsoids to detect disorder (e.g., rotational freedom in ester groups) .
  • Validation : R-factors (<5%), residual electron density maps, and PLATON checks ensure model accuracy .

Case study : A 6-bromoimidazo[1,2-a]pyridine analog exhibited a planar fused-ring system (torsion angle <2°), confirmed via SHELXL .

Advanced: How to design SAR studies targeting the 3-formyl and 6-bromo groups?

Q. Methodology :

  • 3-Formyl modifications : Reduce aldehyde to alcohol (-CH2_2OH) or oxidize to carboxylic acid (-COOH) to assess hydrogen-bonding impacts on target binding .
  • 6-Bromo substitutions : Replace Br with -CN, -NH2_2, or aryl groups via Pd-catalyzed coupling to modulate steric/electronic profiles .
  • Biological assays : Test derivatives against Mycobacterium tuberculosis (MIC values) or kinase inhibition (IC50_{50}) to correlate structure with activity .

Example : Analogues with 3-amide groups showed 10-fold higher anti-TB activity compared to the parent compound .

Advanced: How to address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Q. Troubleshooting steps :

  • Impurity analysis : Compare experimental 1H^1H NMR with computational predictions (e.g., ACD/Labs) to identify byproducts .
  • Dynamic effects : Variable-temperature NMR resolves signal splitting due to rotational isomerism (e.g., ester conformers) .
  • Supplementary techniques : IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) and HRMS validate functional groups absent in NMR .

Case : A 6-bromo-8-amine derivative showed duplicate NH2_2 signals due to tautomerism, resolved via D2_2O exchange .

Advanced: What strategies optimize recrystallization for high-purity material?

Q. Protocol :

  • Solvent screening : Test binary mixtures (e.g., ethanol/water, DCM/hexane) to maximize yield and minimize co-solubility of impurities .
  • Gradient cooling : Slow cooling (0.5°C/min) from reflux promotes larger, purer crystals .
  • Seeding : Introduce seed crystals of the pure compound to control nucleation .

Note : Amorphous byproducts (common in imidazo[1,2-a]pyridines) require repetitive washing with cold ether .

Advanced: How to assess stability under varying storage conditions?

Q. Stability studies :

  • Thermal stress : Accelerated degradation at 40°C/75% RH for 4 weeks monitors ester hydrolysis (HPLC tracking) .
  • Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photodegradation; store in amber vials at -20°C .
  • Solution stability : Monitor DMSO stock solutions via 1H^1H NMR for precipitate or shifts over 72 hours .

Recommendation : Lyophilized solids are stable >6 months at -20°C in inert atmospheres .

Advanced: How does the 6-bromo group influence electrophilic substitution reactions?

Q. Mechanistic insights :

  • Directing effects : The electron-withdrawing bromine meta-directs electrophiles to the 2- or 8-positions in electrophilic aromatic substitution .
  • Competing pathways : Steric hindrance at the 6-position favors functionalization at the 3-formyl group in nucleophilic additions .

Example : Nitration of a 6-bromo analog yielded 2-nitro derivatives exclusively, confirmed via X-ray .

Advanced: How to validate contradictory bioactivity data across studies?

Q. Resolution framework :

  • Assay standardization : Normalize results using positive controls (e.g., isoniazid for anti-TB assays) .
  • Metabolite profiling : LC-MS identifies active metabolites that may skew IC50_{50} values .
  • Computational docking : Overlay crystal structures (PDB) with derivative models to rationalize potency differences .

Case : Discrepancies in anti-TB activity were traced to differential cell permeability of ester vs. carboxylic acid forms .

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